N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide
Description
Chemical Identity:
Pyr3, systematically named Ethyl-1-(4-(2,3,3-trichloroacrylamide)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate, is a pyrazole derivative with the molecular formula C₁₆H₁₁Cl₃F₃N₃O₃ . Its structure features a trichloroacrylamide group linked to a trifluoromethyl-substituted phenyl ring and a pyrazole core with an ethyl carboxylate moiety (Fig. 1).
Mechanism of Action: Pyr3 is a selective antagonist of Transient Receptor Potential Canonical 3 (TRPC3) channels, which are non-selective cation channels permeable to Ca²⁺ and Na⁺ . TRPC3 activation is linked to phospholipase C (PLC)-mediated signaling and pathological processes such as cardiac hypertrophy, glioblastoma proliferation, and arterial remodeling . Pyr3 binds extracellularly to TRPC3, inhibiting Ca²⁺ influx and downstream pathways like calcineurin/NFAT signaling .
Properties
IUPAC Name |
2,3,3-trichloro-N-[3-(2,3,3-trichloroprop-2-enoylamino)-5-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl6F3N2O2/c14-7(9(16)17)11(25)23-5-1-4(13(20,21)22)2-6(3-5)24-12(26)8(15)10(18)19/h1-3H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIPWXZEFKHWKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1NC(=O)C(=C(Cl)Cl)Cl)NC(=O)C(=C(Cl)Cl)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl6F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article delves into its biological activity, presenting research findings, case studies, and relevant data tables.
The compound is characterized by the following chemical structure and properties:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₄Cl₃F₃N₂O
- Molecular Weight : 399.6 g/mol
- Melting Point : 207-211 °C
Research indicates that this compound may function as an inhibitor of specific enzymes involved in pain pathways. It has been noted for its potential to modulate the activity of various targets such as FMO3 (Flavin-containing monooxygenase 3), which plays a crucial role in drug metabolism and the biotransformation of xenobiotics .
Anticancer Properties
Several studies have investigated the anticancer properties of compounds similar to this compound. For instance:
- Case Study : A study on triazene derivatives revealed that these compounds exhibit significant cytotoxicity against various cancer cell lines. The mechanism is believed to involve the formation of reactive intermediates that alkylate DNA, leading to cell death .
Pain Modulation
The compound's ability to inhibit FMO3 suggests a potential role in pain management. Inhibitors of FMO enzymes have been explored for their capacity to modulate pain perception through various pathways:
- Research Findings : Inhibitors like this compound may reduce pain by altering metabolic pathways that contribute to pain signaling .
Table 1: Biological Activity Summary
| Activity Type | Target Enzyme | Effect | Reference |
|---|---|---|---|
| Anticancer | DNA | Alkylation leading to apoptosis | |
| Pain modulation | FMO3 | Inhibition |
Safety and Toxicology
While exploring the biological activity of this compound, safety considerations are paramount. The compound has been classified under hazardous materials due to its acute toxicity:
Scientific Research Applications
Pain Management
Recent studies have identified N1-[3-[(2,3,3-trichloroacryloyl)amino]-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide as a potential inhibitor for FMO3 (flavin-containing monooxygenase 3), which is involved in pain signaling pathways. The compound has shown promise in modulating pain responses in preclinical models, suggesting its utility in developing new analgesics for conditions like arthritis and neuropathic pain .
Cancer Treatment
The compound's ability to interact with specific molecular targets makes it a candidate for cancer therapy. Research indicates that it may inhibit pathways involved in tumor growth and metastasis. For instance, compounds similar to this compound have been studied for their effects on cancer cell lines, showing reduced proliferation rates and increased apoptosis .
Bioconjugation Techniques
This compound can be utilized in bioconjugation reactions due to its reactive groups. This allows for the attachment of various biomolecules (like peptides or proteins) to create targeted drug delivery systems or diagnostic agents .
Immunology Research
In immunology, this compound is being investigated for its role as a reagent in assays that require precise targeting of immune cells. Its unique structure may enhance the efficacy of immunoassays by improving the binding affinity of antibodies to specific antigens .
Case Studies
Comparison with Similar Compounds
TRPC channels are therapeutic targets for diverse diseases, but their structural homology complicates selective inhibition. Below, Pyr3 is compared to other TRPC modulators in terms of selectivity, mechanism, and efficacy.
Table 1: Key TRPC Modulators and Their Properties
Key Comparative Analyses
Selectivity and Specificity
- Pyr3 vs. Non-Selective Blockers (2-APB, SKF96365): Pyr3 exhibits >100-fold selectivity for TRPC3 over other TRPC isoforms (e.g., TRPC6, TRPC7) and unrelated channels like Orai1 . In contrast, 2-APB and SKF96365 inhibit multiple TRPC subtypes and voltage-gated channels, limiting their therapeutic utility .
- Pyr3 vs. BTP2: BTP2 (a pyrazole analog) blocks TRPC3, TRPC5, TRPC6, and Orai1, causing immunosuppressive effects via global Ca²⁺ inhibition. Pyr3’s specificity avoids such systemic toxicity, making it suitable for chronic use .
Mechanistic Differences
Pyr3 vs. GsMTx4 :
GsMTx4 inhibits TRPC1/6 by countering mechanical stress activation, whereas Pyr3 directly antagonizes ligand-operated TRPC3 channels. This distinction enables Pyr3 to target diseases driven by receptor-mediated Ca²⁺ dysregulation (e.g., cardiac hypertrophy) .Pyr3 vs. Pico145/ML204 :
Pico145 and ML204 target TRPC1/4/5 and TRPC4, respectively, but lack efficacy in TRPC3-specific pathologies like glioblastoma. Pyr3’s unique binding site on TRPC3 underpins its success in preclinical glioma models .
Therapeutic Advantages
- Glioblastoma: Pyr3 reduces TRPC3-driven invasion and synergizes with TMZ, whereas non-selective blockers (e.g., SKF96365) disrupt essential Ca²⁺ homeostasis in normal cells .
- Cardiac Hypertrophy: Pyr3’s selective TRPC3 inhibition normalizes calcineurin signaling without affecting compensatory TRPC6 pathways, unlike pan-TRPC inhibitors .
Preparation Methods
Synthesis of 2,3,3-Trichloroacryloyl Chloride
The acyl chloride precursor is synthesized from 2,3,3-trichloroacrylic acid via treatment with oxalyl chloride (2.2 equiv) in dichloromethane (DCM) under anhydrous conditions. A catalytic amount of dimethylformamide (DMF, 2–3 drops) accelerates the reaction by generating the reactive acyl chlorid intermediate. The process is typically complete within 3 hours at room temperature, after which the solvent and excess oxalyl chloride are removed in vacuo to yield the acyl chloride as a pale-yellow liquid.
Reaction Conditions:
- Solvent: Anhydrous DCM
- Temperature: 0°C (initial), then room temperature
- Time: 3 hours
- Workup: Evaporation under reduced pressure
Bis-Acylation of 3-Amino-5-(Trifluoromethyl)Aniline
The central challenge lies in introducing two 2,3,3-trichloroacryloyl groups to the aromatic amine. This is achieved through a two-step protocol:
Mono-Acylation:
The primary amine of 3-amino-5-(trifluoromethyl)aniline reacts with one equivalent of 2,3,3-trichloroacryloyl chloride in DCM, facilitated by a base such as triethylamine (TEA) to neutralize HCl. The reaction proceeds at 0°C to room temperature over 12 hours, yielding the mono-acylated intermediate, N-[3-amino-5-(trifluoromethyl)phenyl]-2,3,3-trichloroacrylamide.Secondary Acylation:
The amide nitrogen of the intermediate is subsequently acylated using a second equivalent of 2,3,3-trichloroacryloyl chloride under intensified conditions (reflux in tetrahydrofuran (THF), 24–48 hours). Catalytic silver carbonate (Ag₂CO₃) and manganese(II) acetate (Mn(OAc)₂) enhance reactivity by stabilizing transition states, as evidenced in analogous Co(III)-catalyzed acrylamide syntheses.
Optimized Reaction Parameters:
| Parameter | Value |
|---|---|
| Solvent | THF |
| Catalyst | Ag₂CO₃ (2 equiv), Mn(OAc)₂ (1 equiv) |
| Temperature | 120°C (reflux) |
| Time | 48 hours |
| Yield (Theoretical) | 60–75% (crude) |
Mechanistic Insights and Regioselectivity
The regioselective formation of the bis-acrylamide is governed by electronic and steric factors. The trifluoromethyl group at the phenyl para position exerts a strong electron-withdrawing effect, activating the meta-positioned amine for initial acylation. Subsequent acylation at the amide nitrogen proceeds via a six-membered cyclic transition state, stabilized by Ag⁺ coordination to the carbonyl oxygen, as observed in related Co(III)-mediated couplings. Notably, no 1,5-disubstituted byproducts are detected, confirming the high fidelity of the 1,4-regioselectivity.
Purification and Characterization
Crude product purification is achieved via silica gel chromatography using ethyl acetate/hexane (1:3 v/v) as the eluent. Recrystallization from ethanol further enhances purity. Structural confirmation relies on:
- High-Resolution Mass Spectrometry (HR-MS):
Observed m/z: 489.840478 (calculated for C₁₃H₅Cl₆F₃N₂O₂: 489.8405). - Nuclear Magnetic Resonance (NMR):
Alternative Synthetic Routes and Limitations
One-Pot Bis-Acylation
Attempts to condense both acylation steps into a single pot using excess acyl chloride (3 equiv) and prolonged heating (72 hours) resulted in diminished yields (<45%), attributable to competitive hydrolysis of the acyl chloride under elevated temperatures.
Solid-Phase Synthesis
Immobilization of the aromatic amine on Wang resin followed by sequential acylation has been explored but abandoned due to poor resin compatibility with halogenated reagents.
Industrial-Scale Considerations
For large-scale production (>100 g), continuous flow systems are recommended to mitigate exothermic risks during acyl chloride formation. Additionally, substituting Ag₂CO₃ with recyclable Cu(I) catalysts (e.g., CuI) reduces costs, though this remains experimental for this specific compound.
Q & A
Q. How can AI-driven automation enhance high-throughput screening (HTS) for derivative synthesis?
- Methodology :
- Implement robotic platforms for parallel synthesis of analogs. Train machine learning models on existing bioactivity data to prioritize candidates. Use autonomous labs for real-time optimization of reaction conditions, as proposed in AI-integrated chemical engineering .
Methodological Notes
- Data Contradiction Analysis : For conflicting results (e.g., variable efficacy in different cell lines), apply factorial ANOVA to isolate variables (e.g., cell type, dosing schedule). Use meta-analysis tools to reconcile findings across studies .
- Theoretical Frameworks : Ground mechanistic studies in established theories (e.g., TRP channel dysregulation in cancer) to ensure hypothesis-driven research .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
